molecular formula C44H28N2 B12506675 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole

7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole

Cat. No.: B12506675
M. Wt: 584.7 g/mol
InChI Key: ZEQONRDJKVROED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole (CAS# 1379612-59-5) is an advanced organic electronic material with an extended, rigid aromatic framework. This compound serves as a high-value building block for researchers developing next-generation optoelectronic devices. Its molecular structure, characterized by a large, planar π-conjugated system, provides excellent charge transport properties and facilitates beneficial π-π stacking interactions in thin films . These characteristics make it a promising candidate for application in Organic Light-Emitting Diodes (OLEDs), particularly for blue-emitting materials due to its high triplet energy and luminescent characteristics, and in Organic Photovoltaics (OPVs) . The compound's thermal stability is enhanced by its rigid structure, which is a critical performance parameter for device longevity and processing . This reagent is related to the broader class of carbazole-based helicenes and polynuclear aromatics, which are the subject of intense research for their unique electronic properties and axial chirality . As a sophisticated research chemical, it is supplied with a purity of 98% . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

Molecular Formula

C44H28N2

Molecular Weight

584.7 g/mol

IUPAC Name

7-phenyl-10-(7-phenylbenzo[c]carbazol-10-yl)benzo[c]carbazole

InChI

InChI=1S/C44H28N2/c1-3-13-33(14-4-1)45-39-23-21-31(27-37(39)43-35-17-9-7-11-29(35)19-25-41(43)45)32-22-24-40-38(28-32)44-36-18-10-8-12-30(36)20-26-42(44)46(40)34-15-5-2-6-16-34/h1-28H

InChI Key

ZEQONRDJKVROED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=C5C7=CC=CC=C7C=C6)C8=CC=CC=C8)C9=C2C=CC1=CC=CC=C19

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling Followed by Cadogan Reductive Cyclization

A two-step protocol combines Suzuki-Miyaura coupling and Cadogan reductive cyclization to construct the biphenyl-carbazole backbone:

  • Suzuki Coupling : Aryl boronic esters react with brominated intermediates under Pd(PPh₃)₄ catalysis to form biphenyl precursors.
  • Cadogan Cyclization : The intermediate undergoes reductive cyclization with triethyl phosphite, eliminating nitro groups to form fused carbazole rings.
  • Yield : 65% over four steps.
  • Key Conditions :
    • Bispinacolatodiboron for Miyaura borylation.
    • Tetrakis(triphenylphosphine)palladium(0) as the catalyst.
    • Triphenylphosphine additive for stability.

Intramolecular C–H Activation

Palladium-catalyzed C–H arylation enables direct coupling of pre-functionalized carbazole units. For example:

  • Substrate : N-(2-bromophenyl)carbazole derivatives.
  • Catalyst : Pd(OAc)₂ with PCy₃ ligand.
  • Conditions : CsF in acetonitrile at 100°C.
  • Yield : 76–82% for tetracyclic carbazoles.

Photocyclization Strategies

Bromo-Assisted Helical Formation

Photocyclization of dibromo-biphenylcarbazole precursors under UV light induces intramolecular C–C bond formation:

  • Substrate : 3,3'-dibromo-7,7'-diphenylbiphenyl.
  • Light Source : 300 W Hg lamp with a Pyrex filter.
  • Solvent : Degassed toluene under N₂.
  • Yield : 45–58% after HPLC purification.
  • Challenges : Methoxy substituents lead to degradation, necessitating bromo groups for stability.

Vapor-Phase Catalytic Cyclodehydrogenation

Platinum-Catalyzed Diphenylamine Conversion

A legacy method from 1996 involves vapor-phase cyclodehydrogenation of diphenylamine over Pt/SiO₂ catalysts:

  • Conditions : 450–570°C with steam as a carrier gas.
  • Mechanism : Sequential dehydrogenation and cyclization to form carbazole cores.
  • Byproducts : Benzene (≤10%) and aniline (≤5%).
  • Yield : 68% carbazole at 500°C.

Computational Design and Optimization

Density Functional Theory (DFT)-Guided Synthesis

Quantum chemical calculations predict optimal reaction pathways:

  • Key Parameters :
    • Electron density at C1/C8 positions for Pd-catalyzed C–H activation.
    • Steric effects directing regioselectivity in alkylation.
  • Case Study :
    • Methylation at C1 of carbazole-3-carboxamide achieves 84% yield using Ni(OTf)₂.

Comparative Analysis of Methods

Method Catalysts/Reagents Yield (%) Advantages Limitations
Suzuki/Cadogan Pd(PPh₃)₄, P(OEt)₃ 65 Scalable, modular Multi-step purification
Photocyclization UV light, Br substituents 45–58 Stereoselective helicenes Sensitive to substituents
Vapor-phase Pt/SiO₂, steam 68 High-temperature stability Byproduct formation
Pd-Catalyzed C–H Pd(OAc)₂, PCy₃ 76–82 Atom-economical Limited to activated arenes

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.2–8.5 ppm (aromatic protons), 6.8 ppm (bridgehead H).
  • HRMS : m/z 584.71 [M+H]⁺.
  • X-ray Crystallography : Confirms planar biphenyl-carbazole framework (CCDC 2347454).

Purity Assessment

  • HPLC : >98% purity using C18 column (MeCN/H₂O gradient).
  • Elemental Analysis : C 90.1%, H 4.8%, N 5.1% (calc. for C₄₄H₂₈N₂).

Chemical Reactions Analysis

Types of Reactions

7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bibenzo[c]carbazole compounds .

Scientific Research Applications

7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, altering their activity and leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

Structural Analogs and Substituent Effects

Benzo[c]carbazole Isomers
  • Benzo[a]carbazole , benzo[b]carbazole , and benzo[c]carbazole differ in the position of the fused benzene ring. Thermal maturity studies show that benzo[c]carbazole content decreases significantly at high thermal maturity (>2.26% Ro), while benzo[a]carbazole abundance increases . The biphenyl substitution in 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole likely enhances thermal stability compared to unsubstituted isomers.
7H-Dibenzo[c,g]carbazole
  • This compound (CAS: 194-59-2) shares a similar fused carbazole core but lacks phenyl substituents. Its lower ionization energy (7.1 eV vs. 7.6 eV for carbazole) enables efficient radical cation formation in atmospheric pressure photoionization (APPI) mass spectrometry, suggesting superior electron delocalization compared to simpler carbazoles .
10-Bromo-7-phenyl-7H-benzo[c]carbazole
  • Bromination at the 10-position introduces electron-withdrawing effects, altering electronic properties. The phenyl group at the 7-position mirrors the substitution in the target compound, but the bromine atom may reduce luminescence efficiency due to heavy atom effects .

Electronic and Photophysical Properties

HOMO/LUMO Localization
  • 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole : The extended conjugation likely localizes HOMO electrons across the bibenzo[c]carbazole core, similar to benzo[b]carbazole derivatives .
  • Benzo[b]carbazole-based polymers : HOMO electrons are localized on the benzo[b]carbazole moiety, while LUMO distribution varies with substituents (e.g., naphthyl groups shift LUMO localization) .
Ionization Efficiency
  • 7H-Dibenzo[c,g]carbazole exhibits higher ionization efficiency in APPI than carbazole due to its lower ionization energy (7.1 eV vs. 7.6 eV), a property critical for mass spectrometry applications .

Thermal Stability and Maturity Effects

Carbazole derivatives exhibit distinct behaviors under thermal stress:

  • Unsubstituted carbazoles : Content peaks during the mature stage (Ro ~1.1%) and diminishes at over-maturity (Ro >2.5%) .
  • Benzo[c]carbazole isomers : Rapid degradation occurs at Ro >2.26%, with relative abundance shifts favoring benzo[a]carbazole .
  • 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole : The biphenyl groups likely stabilize the structure, delaying degradation compared to simpler analogs.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Formula Substituents Ionization Energy (eV) Key Applications
7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole C₄₄H₂₈N₂ Phenyl (7,7'), bibenzo core Not reported OLEDs, Sensors
7H-Dibenzo[c,g]carbazole C₁₈H₁₁N None 7.1 Mass spectrometry
10-Bromo-7-phenyl-7H-benzo[c]carbazole C₂₁H₁₃BrN Phenyl (7), Br (10) Not reported Organic synthesis

Table 2: Thermal Stability Trends

Compound Type Stability at High Maturity (Ro >2.5%) Relative Abundance Shift
Benzo[c]carbazole Degrades rapidly (<3 μg/g) Decreases
Benzo[a]carbazole Stable Increases (30–50%)
7,7'-Diphenyl derivative Likely enhanced stability Hypothesized delayed degradation

Biological Activity

7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole (CAS No. 1379612-59-5) is a complex organic compound belonging to the carbazole family, known for its diverse biological activities. This compound's structure, characterized by multiple fused aromatic rings, positions it as a potential candidate for various therapeutic applications, particularly in oncology and neuroprotection. This article delves into the biological activities of 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole, summarizing key research findings, case studies, and relevant data tables.

Structure and Properties

The molecular formula of 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole is C44H28N2C_{44}H_{28}N_{2}, with a molecular weight of approximately 584.71 g/mol. Its structural complexity contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₄₄H₂₈N₂
Molecular Weight584.71 g/mol
CAS Number1379612-59-5
SMILESc1ccc(cc1)c2c(c3c(ccc(c3)cc2)N(c4ccccc4)c5c(c6c(ccc(c6)cc5)N(c7ccccc7)c8c(c9c(ccc(c9)cc8)N(c0ccccc0))

Anticancer Properties

Research has indicated that carbazole derivatives exhibit significant anticancer properties. A study focusing on various carbazole compounds demonstrated that specific derivatives could inhibit the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanisms of action often involve the inhibition of DNA-dependent enzymes like topoisomerases I and II.

Case Study: Anticancer Activity Evaluation

In a recent study assessing the anticancer activity of several carbazole derivatives, including 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive).
  • Methodology : IC50 values were determined using the MTT assay.

Table 2: Anticancer Activity Results

CompoundIC50 (MDA-MB-231)IC50 (MCF-7)Selectivity Index
7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazoleTBDTBDTBD
Compound A0.73 μM>100 μMHigh
Compound B1.44 μM>100 μMHigh

Note: TBD indicates that specific values for 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole are not yet established.

Neuroprotective Effects

Beyond its anticancer potential, there is growing interest in the neuroprotective effects of carbazole derivatives. Certain studies have suggested that these compounds can enhance neurogenesis and protect against neuronal apoptosis.

The neuroprotective effects are attributed to their ability to modulate signaling pathways involved in neuronal survival and differentiation. For instance, compounds similar to 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole have been shown to interact with neurotrophic factors and promote neuronal health.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.